N-Benzyl-2-bromo-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-bromo-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-bromo-N-methylpyrimidin-4-amine typically involves the bromination of N-benzyl-N-methylpyrimidin-4-amine. This can be achieved through a photochemical benzylic bromination process using in situ generated bromine (Br2) from sodium bromate (NaBrO3) and hydrobromic acid (HBr) under continuous flow conditions . The reaction is carried out in a microstructured photochemical reactor with 405 nm LEDs, which allows for efficient mass utilization and high throughput.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical bromination process. The use of continuous flow reactors ensures uniform irradiation and efficient bromine generation, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-bromo-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N-benzyl-2-azido-N-methylpyrimidin-4-amine.
Scientific Research Applications
N-Benzyl-2-bromo-N-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s bromine functionality makes it useful in the synthesis of advanced materials, such as polymers and organic semiconductors.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-Benzyl-2-bromo-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. Additionally, the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-chloro-N-methylpyrimidin-4-amine
- N-Benzyl-2-fluoro-N-methylpyrimidin-4-amine
- N-Benzyl-2-iodo-N-methylpyrimidin-4-amine
Uniqueness
N-Benzyl-2-bromo-N-methylpyrimidin-4-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and polarizability can enhance halogen bonding interactions, making this compound particularly useful in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H12BrN3 |
---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
N-benzyl-2-bromo-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12BrN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3 |
InChI Key |
JCXBRRAYYMMXDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.